molecular formula C19H31N3O B14794680 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide

Katalognummer: B14794680
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: BZTXXBHXYHGLPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide typically involves multi-step reactions. One common approach is the reductive amination of a piperidine derivative with an appropriate aldehyde or ketone, followed by further functionalization to introduce the desired substituents . Reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for piperidine derivatives, including (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide, often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Common techniques include catalytic hydrogenation and multi-component reactions .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide include other piperidine derivatives such as:

Uniqueness

What sets (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide apart from these similar compounds is its specific structural features and the unique combination of substituents, which can lead to distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C19H31N3O

Molekulargewicht

317.5 g/mol

IUPAC-Name

2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)12-17-10-7-11-22(14-17)13-16-8-5-4-6-9-16/h4-6,8-9,15,17-18H,7,10-14,20H2,1-3H3

InChI-Schlüssel

BZTXXBHXYHGLPN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)N(C)CC1CCCN(C1)CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.